molecular formula C8H9FO2 B13603509 (r)-2-Fluoro-6-(1-hydroxyethyl)phenol

(r)-2-Fluoro-6-(1-hydroxyethyl)phenol

Cat. No.: B13603509
M. Wt: 156.15 g/mol
InChI Key: UUEPKPLTSBUURA-RXMQYKEDSA-N
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Description

®-2-Fluoro-6-(1-hydroxyethyl)phenol is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and an ethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-6-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is efficient and scalable, allowing for the production of substituted phenols in high yields without the need for chromatographic purification.

Industrial Production Methods

Industrial production of ®-2-Fluoro-6-(1-hydroxyethyl)phenol typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoro-6-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

®-2-Fluoro-6-(1-hydroxyethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Fluoro-6-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxyethyl)phenol: Similar structure but lacks the fluorine atom.

    2-Fluoro-4-(1-hydroxyethyl)phenol: Similar structure with the fluorine atom in a different position.

    2-(1-Hydroxyethyl)pyridine: Contains a pyridine ring instead of a phenol ring .

Uniqueness

®-2-Fluoro-6-(1-hydroxyethyl)phenol is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenol ring. This combination of functional groups can lead to distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

2-fluoro-6-[(1R)-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H9FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,10-11H,1H3/t5-/m1/s1

InChI Key

UUEPKPLTSBUURA-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)F)O)O

Canonical SMILES

CC(C1=C(C(=CC=C1)F)O)O

Origin of Product

United States

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